molecular formula C17H36N2O B088481 N-(3-Aminopropyl)myristamide CAS No. 13482-06-9

N-(3-Aminopropyl)myristamide

Cat. No.: B088481
CAS No.: 13482-06-9
M. Wt: 284.5 g/mol
InChI Key: OTCJNNORZZUDIL-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)myristamide is a synthetic amphiphilic compound comprising a myristic acid (C14) chain linked via an amide bond to a 3-aminopropyl group. This structure confers both hydrophobic (alkyl chain) and hydrophilic (primary amine) properties, making it suitable for applications in surfactants, drug delivery systems, or biochemical research. For instance, similar compounds with tertiary amines or bulkier substituents, such as N-[3-(dimethylamino)propyl]myristamide (DMAPMA), exhibit distinct physicochemical behaviors .

Properties

CAS No.

13482-06-9

Molecular Formula

C17H36N2O

Molecular Weight

284.5 g/mol

IUPAC Name

N-(3-aminopropyl)tetradecanamide

InChI

InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18/h2-16,18H2,1H3,(H,19,20)

InChI Key

OTCJNNORZZUDIL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCCCN

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCN

Other CAS No.

13482-06-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)myristamide typically involves the reaction of tetradecanoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves the use of coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the amide bond formation .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and efficient purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)myristamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-(3-Aminopropyl)myristamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)myristamide involves its interaction with specific molecular targets. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(3-Aminopropyl)myristamide with key analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications Source
This compound C₁₉H₄₀N₂O 312.53 Primary amine, amide Amphiphilicity, surfactant potential [Inferred]
N-[3-(Dimethylamino)propyl]myristamide C₁₉H₄₀N₂O 312.53 Tertiary amine, amide Mp: 49–51°C; synthetic intermediate
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine C₁₈H₄₁N₃ 299.54 Primary amines, alkyl chains Surfactant/Chelator; CAS 2372-82-9
Piperazinyl Derivatives (e.g., 1c, 2c) Varies ~500–600 Piperazine, amide Antimalarial (IC₅₀: 175–220 nM)
N-(3-Aminopropyl)-2-pipecoline resin Polymer-based N/A Piperidine, primary amine Ag(I) sorption: 105.4 mg/g

Key Research Findings

Physicochemical Properties
  • Solubility and Reactivity: The primary amine in this compound likely increases water solubility compared to tertiary analogs like DMAPMA. However, DMAPMA’s tertiary amine may enhance stability in acidic environments .
  • Thermal Behavior : DMAPMA melts at 49–51°C, while the primary amine variant may exhibit higher melting points due to stronger intermolecular hydrogen bonding.

Critical Analysis of Structural Modifications

  • Amino Group Substitution: Replacing the primary amine in this compound with a dimethyl group (DMAPMA) reduces basicity but may improve lipid membrane permeability, which is critical for drug delivery .
  • Heterocyclic Additions : Piperazine or piperidine rings (as in antimalarial compounds or resins) introduce rigidity and electron-rich sites, enhancing target binding or metal coordination .

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